molecular formula C5H10F2N2 B14037835 (R)-2-(Difluoromethyl)piperazine

(R)-2-(Difluoromethyl)piperazine

Cat. No.: B14037835
M. Wt: 136.14 g/mol
InChI Key: GNCDPUYXABYJAU-SCSAIBSYSA-N
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Description

®-2-(Difluoromethyl)piperazine is a chiral compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The difluoromethyl group attached to the piperazine ring enhances the compound’s chemical properties, making it a valuable intermediate in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Difluoromethyl)piperazine typically involves the introduction of the difluoromethyl group to a piperazine scaffold. One common method is the difluoromethylation of piperazine derivatives using fluoroform (CHF3) as a reagent. This reaction can be carried out in a continuous flow system, which allows for efficient and scalable production .

Industrial Production Methods

Industrial production of ®-2-(Difluoromethyl)piperazine may involve similar synthetic routes but on a larger scale. Continuous flow difluoromethylation protocols are particularly suitable for industrial applications due to their high atom economy and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-(Difluoromethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl-substituted piperazine derivatives.

    Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the piperazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted piperazine oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives.

Scientific Research Applications

®-2-(Difluoromethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)piperazine: Similar to ®-2-(Difluoromethyl)piperazine but with a trifluoromethyl group.

    2-(Chloromethyl)piperazine: Contains a chloromethyl group instead of a difluoromethyl group.

    2-(Bromomethyl)piperazine: Features a bromomethyl group.

Uniqueness

®-2-(Difluoromethyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in drug discovery and development .

Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

(2R)-2-(difluoromethyl)piperazine

InChI

InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m1/s1

InChI Key

GNCDPUYXABYJAU-SCSAIBSYSA-N

Isomeric SMILES

C1CN[C@H](CN1)C(F)F

Canonical SMILES

C1CNC(CN1)C(F)F

Origin of Product

United States

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